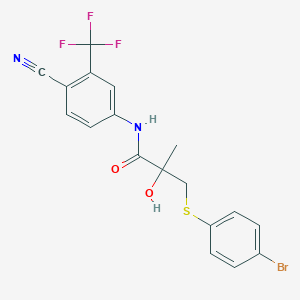

N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide

Description

N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide (CAS: 929029-32-3) is a structurally complex organic compound with the molecular formula C₁₈H₁₄BrF₃N₂O₂S and a molecular weight of 459.28 g/mol . Key physical properties include a predicted density of 1.60±0.1 g/cm³, a melting point of 62–64°C, and a boiling point of 600.9±55.0°C (predicted). Its acid dissociation constant (pKa) is estimated at 12.28±0.29, suggesting weak acidity under physiological conditions . The compound features a 2-hydroxy-2-methylpropanamide backbone substituted with a 4-bromophenylthio group and a 4-cyano-3-trifluoromethylphenyl moiety, which contribute to its steric bulk and electron-withdrawing properties.

Properties

IUPAC Name |

3-(4-bromophenyl)sulfanyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrF3N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNQDRQFXHILLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that similar compounds have been known to exhibit antiandrogen activity. They selectively decrease the testosterone level in the prostate without influencing the regulation mechanisms of the hypothalamus.

Biological Activity

N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide, often referred to as a selective androgen receptor modulator (SARM), has garnered attention in pharmacological research due to its potential applications in hormonal male contraception and other therapeutic areas. This article reviews the biological activity of this compound, emphasizing its pharmacodynamics, efficacy, and safety profiles based on diverse sources.

The compound's molecular formula is C₁₈H₁₈BrF₃N₂O₂S, with a molecular weight of approximately 441.2 g/mol. It features a trifluoromethyl group, a cyano group, and a bromophenyl moiety, which contribute to its unique biological properties. The compound's structure can be represented as follows:

The primary mechanism of action for this compound involves selective binding to androgen receptors (AR). Studies indicate that it acts as a full agonist in vitro, demonstrating high binding affinity (inhibitory constant ) . This selectivity allows for modulation of androgenic activity without the full spectrum of side effects associated with traditional anabolic steroids.

Pharmacological Effects

Research has shown that the compound significantly impacts hormonal levels and tissue response in animal models:

- Hormonal Suppression : In castrated male rats, the effective dose (ED50) for suppressing luteinizing hormone (LH) was established at 0.43 mg/d, with a notable reduction in prostate size observed .

- Spermatogenesis : Treatment with N-(4-Cyano-3-trifluoromethylphenyl) resulted in decreased serum concentrations of LH and follicle-stimulating hormone (FSH), leading to reduced sperm production. In mating trials, zero pregnancies were recorded among treated subjects .

- Reversibility : Importantly, fertility was fully restored after a recovery period of 100 days post-treatment, indicating the reversible nature of its contraceptive effects .

Comparative Efficacy

The following table summarizes key findings from studies assessing the biological activity of this compound compared to other SARMs:

| Compound Name | Binding Affinity (nM) | ED50 Prostate (mg/d) | ED50 Levator Ani (mg/d) | Spermatogenesis Effect |

|---|---|---|---|---|

| This compound | 1.7 ± 0.2 | 0.43 | 0.079 | Significant suppression |

| SARM X | TBD | TBD | TBD | TBD |

| SARM Y | TBD | TBD | TBD | TBD |

Safety Profile

While the compound exhibits promising biological activity, its safety profile is crucial for potential therapeutic applications. Studies have indicated that it increases bone mineral density and lean mass while reducing fat mass in a dose-dependent manner, which may offer additional health benefits beyond contraception . However, comprehensive long-term toxicity studies are necessary to fully assess its safety.

Case Studies

A notable case study involved administering N-(4-Cyano-3-trifluoromethylphenyl) to male rats over a period of ten weeks alongside estradiol benzoate (EB). The combination was found to maintain sexual behavior while effectively suppressing spermatogenesis . This suggests potential applications in male hormonal contraception strategies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Hydrophobicity (logP): The target compound’s 4-bromophenylthio group imparts significant hydrophobicity, comparable to analogs with 4-fluorophenylsulfonyl groups (logP ~4.5). In contrast, derivatives with polar substituents like 4-cyanophenoxy exhibit lower logP values (~3.8) . The ferrocenylmethoxy analog requires a +12 CM correction factor for logP calculations due to branching effects and hydrogen bonding .

Thermal Stability:

The target compound’s melting point (62–64°C ) is lower than the 4-fluorophenylsulfonyl analog (reported mp >100°C), likely due to reduced crystallinity from the bulky bromine atom .

Pharmacological and Industrial Relevance

- 4-Bromophenylthio vs. The 4-fluorophenylsulfonyl analog, however, shows improved metabolic stability in preclinical studies due to sulfonyl group resistance to oxidative degradation .

- 4-Cyanophenoxy Derivatives: These are patented for solid-state formulations, emphasizing their utility in drug delivery systems .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves sequential coupling reactions under anhydrous conditions. For example, outlines a procedure using polar aprotic solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis. Key steps include:

- Dissolving precursors (e.g., 4-bromophenyl thiol derivatives) with a base (e.g., KCO).

- Slow addition of activated intermediates (e.g., acyl chlorides) at 0–5°C to control exothermicity.

- Purification via recrystallization from ethanol/water (3:1 v/v) to obtain single crystals for structural validation .

Basic: How can researchers determine the logP value experimentally and computationally?

Methodological Answer:

Experimental logP can be measured using shake-flask methods with octanol/water partitioning, followed by HPLC quantification. For computational predictions, recommends fragment-based approaches with correction factors:

- +2 CM for proximity of O and OH groups.

- +3 CM for NHCO/OH interactions.

- –2 CM for branching at the quaternary carbon.

- +6 CM for intermolecular H-bonding.

Validate computational results against experimental data to refine models .

Advanced: How to resolve discrepancies between predicted and observed logP values?

Methodological Answer:

Discrepancies often arise from unaccounted intramolecular interactions. suggests:

Analyze resonance effects (e.g., NHC(O) and NO interactions) using DFT calculations.

Adjust for steric hindrance via molecular dynamics simulations.

Validate with multiple solvent systems (e.g., cyclohexane/water) to isolate H-bonding contributions .

Advanced: What crystallographic features influence the compound’s stability and solubility?

Methodological Answer:

Single-crystal X-ray studies () reveal:

- N—H⋯O hydrogen bonds form chains along the c-axis, enhancing thermal stability.

- Weak van der Waals interactions between trifluoromethyl and bromophenyl groups reduce solubility in polar solvents.

Strategies: - Use DSC/TGA to correlate H-bond density with decomposition temperatures.

- Modify substituents (e.g., replace Br with CN) to alter packing efficiency .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

Combine:

- 1H/13C NMR to verify substitution patterns (e.g., –CF splitting).

- FTIR for functional groups (e.g., –OH stretch at 3200–3400 cm).

- Single-crystal XRD (as in ) to resolve stereochemistry and torsion angles (e.g., C—C—N—C = 172.3°) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

and suggest:

- Use flow chemistry to control exothermic steps (e.g., thiol coupling).

- Screen catalysts (e.g., ammonium acetate) to accelerate kinetics.

- Monitor intermediates via in situ IR to identify rate-limiting steps.

- Optimize solvent polarity (e.g., switch from DMF to acetonitrile) to reduce byproducts .

Advanced: How does the bromophenyl substituent affect pharmacological activity?

Methodological Answer:

Design SAR studies by synthesizing analogs (e.g., replace Br with F or CN as in ). Use:

- In vitro assays (e.g., receptor binding) to measure potency.

- QSAR models incorporating Hammett σ constants for electronic effects.

- MD simulations to assess steric clashes in binding pockets .

Advanced: What computational methods predict solubility and bioavailability?

Methodological Answer:

- COSMO-RS : Input crystal structure data () to compute solvation free energy.

- DFT : Calculate electrostatic potential surfaces to identify H-bond donors/acceptors.

- Validate with Biopharmaceutics Classification System (BCS) assays using Caco-2 cell permeability .

Basic: How to purify the compound to >98% purity?

Methodological Answer:

- Recrystallization : Use ethanol/water gradients () with slow cooling (0.5°C/min).

- Column Chromatography : Employ silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent.

- HPLC : Use a C18 column and acetonitrile/water (70:30) mobile phase .

Advanced: How to investigate polymorphism in solid-state forms?

Methodological Answer:

’s patent on solid forms recommends:

- Vapor Diffusion : Screen 20+ solvent systems to nucleate polymorphs.

- Powder XRD : Compare diffraction patterns with known forms.

- DSC : Identify melting point variations (>2°C indicates new polymorphs).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions driving polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.